molecular formula C28H21NO5 B6180594 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]benzoic acid CAS No. 2639410-48-1

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]benzoic acid

Cat. No. B6180594
CAS RN: 2639410-48-1
M. Wt: 451.5
InChI Key:
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Description

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]benzoic acid, or 4-FMA, is a novel compound that has recently been synthesized and studied for its potential applications in the field of scientific research. It is a derivative of benzoic acid, which is a widely used organic acid, and has been used in the synthesis of other compounds such as pharmaceuticals and dyes. 4-FMA has several interesting properties and has been studied for its potential applications in the field of scientific research.

Mechanism of Action

4-FMA acts as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It also acts as an inhibitor of the enzyme tyrosine kinase, which is involved in the signaling pathways of cells. Additionally, 4-FMA has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Finally, 4-FMA has also been found to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of monoamines, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMA are not yet fully understood. However, it has been found to have a variety of effects on the body. It has been found to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, tyrosine kinase, acetylcholinesterase, and monoamine oxidase. Additionally, 4-FMA has been found to act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior. Finally, 4-FMA has also been found to act as an antagonist of the dopamine receptor, which is involved in the regulation of movement and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

The use of 4-FMA in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and it is non-toxic and non-irritating, making it safe to use in laboratory experiments. Additionally, 4-FMA is a relatively stable compound that is not easily degraded by environmental factors, making it ideal for long-term experiments.
However, there are also some limitations to the use of 4-FMA in laboratory experiments. It is a relatively new compound, so there is limited data available on its properties and effects. Additionally, 4-FMA is a relatively potent compound, so it must be used with caution in experiments. Finally, 4-FMA can interact with other compounds, so it must be used in combination with other compounds in order to achieve the desired results.

Future Directions

There are several potential future directions for the use of 4-FMA in scientific research. It could be used to further study the effects of various enzymes on the rate of reaction of 4-FMA, as well as the metabolic pathways of various drugs. Additionally, it could be used to study the interactions between various proteins and other molecules, and the effects of various molecules on the signaling pathways of cells. Finally, 4-FMA could be used to further study the biochemical and physiological effects of 4-FMA, as well as the effects of various drugs on the body.

Synthesis Methods

4-FMA can be synthesized through a variety of methods, including the classical Wittig reaction, the Suzuki reaction, and the Sonogashira coupling reaction. The Wittig reaction is the most widely used method for the synthesis of 4-FMA, as it is simple and efficient. The reaction involves the use of a Wittig reagent, such as triphenylphosphine, and an alkyl halide, such as bromoethane, which are reacted in an aqueous solution to form 4-FMA. The Suzuki reaction is also used for the synthesis of 4-FMA and involves the use of a palladium catalyst and a boronic acid. The Sonogashira coupling reaction is also used for the synthesis of 4-FMA and involves the use of a palladium catalyst and a halogenated alkyne.

Scientific Research Applications

4-FMA has been studied for its potential applications in the field of scientific research. It has been found to be a useful tool in the study of enzyme kinetics, as it can be used to study the effects of various enzymes on the rate of reaction of 4-FMA. It has also been used in the study of drug metabolism, as it can be used to study the metabolic pathways of various drugs. 4-FMA has also been used in the study of protein-protein interactions, as it can be used to study the interactions between various proteins and other molecules. Additionally, 4-FMA has been used in the study of cell signaling pathways, as it can be used to study the effects of various molecules on the signaling pathways of cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]benzoic acid' involves the reaction of 4-aminophenol with 4-fluorobenzoic acid to form 4-(4-fluorobenzoylamino)phenol. This intermediate is then reacted with 9H-fluorene-9-methanol in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-aminophenol", "4-fluorobenzoic acid", "9H-fluorene-9-methanol", "coupling agent" ], "Reaction": [ "Step 1: 4-aminophenol is reacted with 4-fluorobenzoic acid in the presence of a coupling agent to form 4-(4-fluorobenzoylamino)phenol.", "Step 2: 4-(4-fluorobenzoylamino)phenol is reacted with 9H-fluorene-9-methanol in the presence of a coupling agent to form the final product, 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]benzoic acid." ] }

CAS RN

2639410-48-1

Molecular Formula

C28H21NO5

Molecular Weight

451.5

Purity

95

Origin of Product

United States

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